2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid

Catalog No.
S6483534
CAS No.
2680531-92-2
M.F
C8H9NO5S
M. Wt
231.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-...

CAS Number

2680531-92-2

Product Name

2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid

IUPAC Name

2-[3-(1,2-oxazol-3-yl)-1,1-dioxothietan-3-yl]acetic acid

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C8H9NO5S/c10-7(11)3-8(4-15(12,13)5-8)6-1-2-14-9-6/h1-2H,3-5H2,(H,10,11)

InChI Key

CONNGCUWIFJCGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)(CC(=O)O)C2=NOC=C2

The compound 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid is a synthetic organic compound characterized by its unique structural features. It contains a thietan ring, which is a five-membered sulfur-containing heterocycle, and an oxazole moiety, which contributes to its biological activity. The presence of the acetic acid functional group indicates its potential as a carboxylic acid derivative, which is significant for various

Typical for carboxylic acids and heterocycles:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides.
  • Reduction: The dioxo group may be reduced under specific conditions to yield corresponding alcohols.
  • Nucleophilic substitution: The oxazole nitrogen can act as a nucleophile in substitution reactions.

The biological activity of 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid is influenced by its structural components. Compounds containing oxazole and thietan rings have been studied for various pharmacological effects, including anti-inflammatory and antimicrobial activities. The specific mechanisms of action may involve interaction with enzymes or receptors relevant to these biological pathways.

Synthesis of 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both thioether and oxazole functionalities, cyclization can occur under acidic or basic conditions.
  • Functional Group Transformations: Utilizing established protocols for converting dioxo compounds into their corresponding acids through hydrolysis or oxidation.
  • Multi-step Synthesis: A combination of organic transformations including alkylation, oxidation, and condensation reactions to build the molecular framework.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals.
  • Material Science: As a building block in the synthesis of novel materials or polymers.

Interaction studies involving 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid focus on its binding affinity to biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with protein targets.
  • In vitro Assays: To evaluate the biological activity against specific pathogens or cellular systems.

These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.

Several compounds share structural features with 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IsoxicamContains a 5-methyl oxazoleKnown anti-inflammatory properties
2-(oxan-3-yl)acetic acidContains an oxane ringSimpler structure without sulfur
2-(1,1-Dioxo-thiolane)acetic acidSimilar dioxo structureDifferent heterocyclic composition

The uniqueness of 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid lies in its specific combination of an oxazole and thietan ring along with the dioxo functionality, which may confer distinct biological activities not present in similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

231.02014356 g/mol

Monoisotopic Mass

231.02014356 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

Explore Compound Types